molecular formula C12H18N2 B2479112 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propan-1-amine CAS No. 900718-17-4

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propan-1-amine

Cat. No.: B2479112
CAS No.: 900718-17-4
M. Wt: 190.29
InChI Key: UJWSUHSIWKEFHM-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propan-1-amine is a chemical compound with the molecular formula C12H18N2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propan-1-amine is unique due to its specific structural features, which confer distinct biological activities compared to other isoquinoline derivatives. Its ability to modulate neurotransmitter systems and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWSUHSIWKEFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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